Resazurin (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

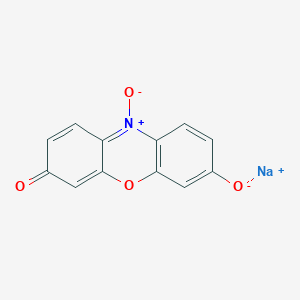

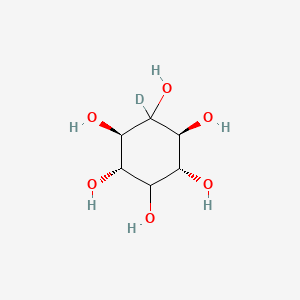

Resazurin (sodium) is a phenoxazine dye known for its redox-sensitive properties. It is weakly fluorescent, non-toxic, and cell-permeable. The compound is widely used in microbiological, cellular, and enzymatic assays due to its ability to be irreversibly reduced to the highly fluorescent resorufin. Resazurin (sodium) is commercially available and is often used as a redox indicator and pH indicator .

Preparation Methods

Resazurin (sodium) is synthesized through an acid-catalyzed condensation between resorcinol and 4-nitrosoresorcinol, followed by oxidation of the intermediate with manganese(IV) oxide. The crude reaction product is then treated with excess sodium carbonate to yield the sodium salt of resazurin, which is the commercial form of the dye .

Chemical Reactions Analysis

Resazurin (sodium) undergoes several types of chemical reactions, primarily involving redox processes:

Reduction: Resazurin is reduced to resorufin by aerobic respiration of metabolically active cells.

Oxidation: Resorufin can be further oxidized back to resazurin under certain conditions, making the reaction reversible.

pH Sensitivity: Resazurin exhibits a color change based on pH levels, turning blue to purple above pH 6.5 and orange below pH 3.8.

Scientific Research Applications

Resazurin (sodium) has a wide range of applications in scientific research:

Cell Viability Assays: It is used to measure the viability of cells by detecting metabolic activity.

Microbiological Assays: It is used to quantify bacterial content in various samples, including milk and other biological fluids.

Drug Sensitivity Screens: Resazurin-based assays are employed in drug discovery to screen for cytotoxicity and efficacy of potential drug candidates.

Environmental Monitoring: It is used to assess the reducing capacity of microbial cultures in environmental samples.

Mechanism of Action

The mechanism of action of resazurin (sodium) involves its reduction to resorufin by cellular reductases. This reduction is facilitated by NADH, NADPH, and other biologically abundant reductive species. The resulting resorufin is highly fluorescent and can be detected by fluorimetry, providing a measure of cellular metabolic activity .

Comparison with Similar Compounds

Resazurin (sodium) is often compared with other redox-sensitive dyes such as:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Used in cell viability assays, but produces a formazan product that requires solubilization.

WST (Water-Soluble Tetrazolium): Similar to MTT but produces a water-soluble formazan product, making it easier to use.

XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Another tetrazolium salt used in cell viability assays.

Resazurin (sodium) is unique due to its high sensitivity, non-toxicity, and ability to provide real-time measurements of cellular metabolic activity without the need for additional solubilization steps.

Properties

Molecular Formula |

C12H6NNaO4 |

|---|---|

Molecular Weight |

251.17 g/mol |

IUPAC Name |

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate |

InChI |

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;/q;+1/p-1 |

InChI Key |

IVGPGQSSDLDOLH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)

![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)

![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)